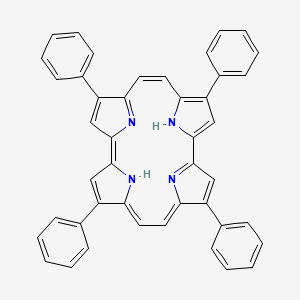

2,7,12,17-Tetraphenylporphycene

Beschreibung

Contextualization of Porphycenes as Porphyrin Structural Isomers

Porphycenes are constitutional isomers of porphyrins, a class of naturally occurring and synthetic macrocyclic compounds vital to many biological processes. nih.gov The first porphyrin isomer, porphycene (B11496), was synthesized in 1986, heralding a new chapter in porphyrinoid chemistry. nih.govwikipedia.org Unlike the symmetrical structure of porphyrins, porphycenes feature a rectangular-shaped central N4 cavity. wikipedia.org This structural alteration leads to unique electronic and photophysical properties, making them promising candidates for various applications, including photodynamic therapy. nih.govwikipedia.org Density functional theory calculations have indicated that porphycene is more stable than porphyrin by approximately 2 kcal/mol, a stability attributed to its stronger intramolecular hydrogen bonds. acs.org

Academic Research Significance of 2,7,12,17-Tetraphenylporphycene as a Model System

This compound (TPPo) serves as a β-phenyl-substituted analog of tetraphenylporphyrin (B126558) and has been extensively studied to understand the impact of isomerism on the properties of porphyrinoids. researchgate.net Its synthesis and the subsequent investigation of its metal complexes have provided valuable data on its spectral parameters, acid-base properties, and thermal stability. researchgate.net The study of TPPo and its derivatives allows researchers to probe the intricate relationship between molecular structure and function, offering a platform to design new materials with tailored optical and electronic properties. worldscientific.comurl.edu

Overview of Core Academic Research Areas

Academic research on this compound primarily concentrates on three key areas:

Photophysical and Photochemical Properties: This includes the study of its absorption and fluorescence spectra, as well as its efficiency in generating singlet oxygen, a key species in photodynamic therapy. url.edu

Tautomerism: Porphycenes, including TPPo, exhibit a fascinating phenomenon of intramolecular double hydrogen transfer, known as tautomerism. unige.chnih.gov The rate of this process, which can be incredibly fast, is a subject of intense investigation. unige.chnih.govacs.org

Metal Complexation and Catalysis: The ability of the porphycene core to coordinate with various metal ions is another significant area of research, with potential applications in catalysis and materials science. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C44H30N4 |

|---|---|

Molekulargewicht |

614.7 g/mol |

IUPAC-Name |

4,9,14,19-tetraphenyl-21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene |

InChI |

InChI=1S/C44H30N4/c1-5-13-29(14-6-1)33-25-41-42-26-34(30-15-7-2-8-16-30)39(46-42)23-24-40-36(32-19-11-4-12-20-32)28-44(48-40)43-27-35(31-17-9-3-10-18-31)38(47-43)22-21-37(33)45-41/h1-28,45,48H |

InChI-Schlüssel |

ITSDKYPMCZSQIR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC3=C4C=C(C(=N4)C=CC5=C(C=C(N5)C6=NC(=CC=C2N3)C(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |

Synonyme |

2,7,12,17-tetraphenylporphycene TPPo |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2,7,12,17 Tetraphenylporphycene and Its Derivatives

Established Synthetic Pathways: McMurry Coupling Approaches

The cornerstone of 2,7,12,17-tetraphenylporphycene synthesis is the McMurry coupling, a reductive coupling reaction of two carbonyl groups to form an alkene. rsc.orgnih.gov In the context of porphycene (B11496) synthesis, this intramolecular reaction typically involves the coupling of a 5,5'-diformyl-2,2'-bipyrrole precursor to form the central ethylene (B1197577) bridge of the porphycene macrocycle. nii.ac.jp

The general synthetic route commences with the preparation of a substituted pyrrole (B145914), which is then dimerized to form a 2,2'-bipyrrole. Subsequent formylation at the 5 and 5' positions yields the crucial dialdehyde (B1249045) precursor. The final and key step is the intramolecular McMurry coupling of this dialdehyde, which, upon cyclization, produces the tetraphenylporphycene core. nii.ac.jp

Optimization Strategies for Enhanced Production Efficiency

While the McMurry coupling is a robust method, its efficiency can be influenced by several factors. Optimization strategies often focus on the reaction conditions and the nature of the low-valent titanium reagent used. The choice of the reducing agent for generating the active titanium species, such as zinc, lithium aluminum hydride, or other reducing metals, can impact the yield. nih.gov The reaction temperature and time are also critical parameters that need to be carefully controlled to maximize the yield of the desired porphycene and minimize the formation of side products. nih.gov

Precursor Design and Reactivity for Porphycene Synthesis

The design of the 5,5'-diformyl-2,2'-bipyrrole precursor is paramount to the successful synthesis of this compound and its derivatives. The stability and reactivity of this precursor are influenced by the nature of the substituents on the pyrrole rings. The synthesis of these precursors often involves a multi-step process, starting from a substituted pyrrole. nii.ac.jp

For example, the synthesis of the precursor for 2,7,12,17-tetra(p-trifluoromethylphenyl)porphycene involves the Ullmann coupling of a suitably substituted pyrrole to form the bipyrrole, followed by decarboxylation and Vilsmeier-Haack formylation to introduce the aldehyde functionalities. nii.ac.jp The electronic properties of the substituents on the phenyl rings can affect the reactivity of the aldehyde groups, thereby influencing the efficiency of the McMurry coupling.

Functionalization and Derivatization Strategies

The versatility of the porphycene macrocycle allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties. These modifications can be introduced either at the peripheral β-positions of the pyrrole rings or at the meso-positions of the ethylene bridges.

Regioselective Substitution Reactions (e.g., Nitration, Amination)

Regioselective substitution reactions provide a powerful tool for introducing functional groups at specific positions on the porphycene core. Nitration of the porphycene macrocycle has been demonstrated as a viable method for introducing nitro groups, which can then be further transformed into other functional groups, such as amines. rsc.org For instance, the nitration of copper(II) meso-tetraphenylporphyrin complexes has been achieved using copper(II) nitrate (B79036) in acetic anhydride. tu.ac.th These nitro-substituted porphycenes can serve as versatile intermediates for the synthesis of a wide range of derivatives. tu.ac.th While direct amination reactions on the porphycene core are less common, the reduction of nitro groups provides an effective route to amino-functionalized porphycenes.

Synthesis of Meso- and Beta-Substituted Derivatives (e.g., Phenyl, Alkyl, Thiophene (B33073) Moieties)

The introduction of various substituents at the meso- and β-positions of the porphycene macrocycle significantly impacts its properties.

β-Substitution: The synthesis of 2,7,12,17-tetraarylporphycenes with different aryl groups, such as phenyl, p-trifluoromethylphenyl, and p-methoxyphenyl, has been successfully achieved through McMurry coupling of the corresponding diformylbipyrroles. nii.ac.jp The introduction of thiophene units at the 2,7,12,17-positions has also been reported, leading to porphycenes with extended π-conjugation and red-shifted absorption spectra. worldscientific.com Alkyl groups can also be introduced at the β-positions to enhance solubility and modify the electronic properties.

Meso-Substitution: While the parent this compound has phenyl groups at the β-positions, the term "meso-substituted" in the broader porphyrinoid field refers to substituents at the bridging carbon atoms. In the context of porphycenes, this corresponds to the carbon atoms of the ethylene bridges. The synthesis of meso-alkyl-substituted porphycenes has been reported to significantly alter their photophysical properties. acs.org For instance, increasing the number of methyl groups at the meso-positions leads to a dramatic decrease in fluorescence quantum yield in non-viscous solvents. acs.org

Preparation of Asymmetric Porphycene Derivatives

The synthesis of asymmetrically substituted porphycenes allows for the creation of molecules with unique directional properties. rsc.org These can be prepared by employing a mixed-aldehyde condensation strategy, where two different diformylbipyrrole precursors are used in the McMurry coupling reaction. This approach, however, often leads to a statistical mixture of products, requiring careful separation and purification.

A more controlled approach involves a stepwise synthesis, where the two halves of the porphycene macrocycle are constructed sequentially. While synthetically more challenging, this method offers greater control over the final structure. The synthesis of asymmetrically π-extended porphyrins has been achieved through a [2+2] condensation of dipyrromethanes, followed by oxidative aromatization, demonstrating a viable strategy for creating non-centrosymmetric macrocycles. nih.gov

Synthesis of Metal Complexes and Modified Porphycene Frameworks

The unique rectangular cavity of the porphycene macrocycle, in contrast to the square cavity of porphyrins, leads to distinct coordination chemistry. The incorporation of metal ions into the this compound framework can significantly modulate its electronic and photophysical properties.

The insertion of divalent transition metal ions such as copper(II), zinc(II), and palladium(II) into the this compound (H₂TPPcn) core is typically achieved by reacting the free-base porphycene with a corresponding metal salt in a suitable solvent. The general reaction involves the deprotonation of the two inner nitrogen atoms of the porphycene and subsequent coordination of the metal ion.

Copper(II) and Zinc(II) Complexes: The synthesis of Cu(II) and Zn(II) complexes of this compound has been reported through the reaction of the free-base porphycene with the respective metal acetates in a high-boiling solvent such as dimethylformamide (DMF). The progress of the metal insertion can be monitored by UV-vis spectroscopy, observing the characteristic spectral shifts as the free-base porphycene is converted to the metalloporphycene.

Palladium(II) Complexes: While specific literature for the direct synthesis of the Pd(II) complex of this compound is not abundant, methodologies for related tetraarylporphycenes can be applied. A common method for the insertion of palladium(II) into porphyrinoid macrocycles involves the use of palladium(II) chloride or bis(benzonitrile)palladium(II) chloride in a solvent like chloroform, dichloromethane, or DMF, often with gentle heating.

The following table summarizes typical reaction conditions for the synthesis of these metal complexes.

| Metal Ion | Reagent | Solvent | Reaction Conditions |

| Cu(II) | Copper(II) acetate | DMF | Reflux |

| Zn(II) | Zinc(II) acetate | DMF | Reflux |

| Pd(II) | Palladium(II) chloride | Chloroform/Methanol | Stirring at room temperature or gentle heating |

This table presents representative synthetic conditions. Actual reaction times and temperatures may vary depending on the specific scale and desired purity.

Expanded porphycenes, which contain a larger number of π-electrons and a greater number of pyrrolic or other heterocyclic subunits, are of significant interest due to their unique aromaticity, conformational diversity, and red-shifted absorption spectra. While the direct expansion of this compound is not widely reported, the synthesis of expanded porphyrinoids bearing phenyl substituents provides insight into the methodologies for creating these larger frameworks.

A common strategy for the synthesis of expanded porphyrins involves the acid-catalyzed condensation of appropriate pyrrolic precursors. For instance, the synthesis of a core-modified expanded tetraphenylporphyrin (B126558) has been achieved, demonstrating the versatility of synthetic routes to create larger, functionalized macrocycles. nih.gov These syntheses often result in a mixture of products, from which the desired expanded macrocycle must be separated and purified.

The following table provides an example of a synthetic approach to a phenyl-substituted expanded porphyrinoid.

| Expanded Framework Type | Precursors | Catalyst/Reagent | Key Features |

| Core-modified fused-ring-expanded tetraphenylporphyrins | Thiophene precursor with a fused bicyclo[2.2.2]octadiene ring and meso-phenyl substituted precursors | Acid catalyst | Red-shifted Q and B bands, potential for fine-tuning of optical properties through substituents. nih.gov |

This table illustrates a representative synthetic strategy for a class of expanded porphyrinoids with phenyl substituents.

Electronic Structure and Intramolecular Tautomerism Dynamics

Ground-State and Excited-State Tautomerization Mechanisms

The tautomerization in TPPo involves the concerted or sequential movement of the two inner protons, leading to an identical, yet reoriented, molecule. This process occurs in both the ground electronic state (S₀) and the lowest excited singlet state (S₁), albeit with different kinetics.

In solution, 2,7,12,17-tetraphenylporphycene is known to undergo an ultrafast double-hydrogen transfer (DHT), with the process occurring on a sub-picosecond timescale. researchgate.net This rapid tautomerization is a fundamental characteristic of the porphycene (B11496) macrocycle, where the rectangular shape of the inner cavity creates strong intramolecular hydrogen bonds that facilitate the transfer. rsc.org

Femtosecond transient absorption anisotropy studies have successfully determined the rates of this double hydrogen transfer. nih.gov For TPPo in solution, the tautomerization rate in the ground state (k_S₀) is significantly faster than in the first excited state (k_S₁). nih.govunige.ch The reaction in the S₁ state is approximately five times slower, a phenomenon attributed to the expansion of the molecule's inner cavity upon electronic excitation, which weakens the intramolecular hydrogen bonds guiding the transfer process. unige.ch The rates for both the ground and excited states have been precisely measured, highlighting the efficiency of this intramolecular reaction. nih.gov

| State | Tautomerization Rate (s⁻¹) | Reference |

| Ground State (S₀) | 1.4 x 10¹² | nih.gov |

| Excited State (S₁) | 2.7 x 10¹¹ | nih.gov |

This table presents the experimentally determined rates of double hydrogen transfer for this compound in solution at room temperature.

The general mechanism for DHT in porphycenes can proceed through either a stepwise pathway, involving a transient cis tautomeric intermediate, or a concerted, synchronous transfer of both protons. acs.orgresearchgate.net

The kinetics of tautomerization in porphycenes, including TPPo, are not governed by classical mechanics alone; quantum tunneling plays a dominant role, even at room temperature. researchgate.netrsc.org The process involves both "deep" tunneling from the vibrational ground state and tunneling that is thermally activated through the excitation of specific vibrational modes. researchgate.netrsc.org

Studies on single porphycene molecules on metal surfaces provide compelling evidence for this quantum phenomenon. nih.gov On a copper surface at cryogenic temperatures, the tautomerization rate shows a very weak dependence on temperature below approximately 23 K. mpg.deresearchgate.net The calculated energy barriers for the transfer are too high to be overcome by thermal energy at these temperatures, leaving quantum tunneling as the only plausible mechanism for the observed reaction. nih.govmpg.deresearchgate.net This indicates that the hydrogen atoms can penetrate the potential energy barrier rather than needing to go over it.

Influence of Molecular Symmetry and Substituent Effects on Tautomerism

The symmetry of the porphycene core and the nature of its peripheral substituents have a profound impact on the dynamics and observation of the tautomerization process.

In the case of the symmetric this compound, the two trans tautomers are chemically identical. nih.govunige.ch Consequently, the tautomerization event forces a change in the direction of the S₀–S₁ electronic transition moment. nih.govunige.ch This reorientation of the transition dipole is a key phenomenon that allows for the precise measurement of tautomerization rates using time-resolved anisotropy techniques. nih.govunige.chresearchgate.net

In contrast, asymmetrically substituted porphycenes exhibit different behavior. For instance, in 9-amino-2,7,12,17-tetraphenylporphycene, the electronic perturbation caused by the amino group leads to a "locking" of the transition moment directions, which remain similar in the two non-equivalent tautomeric forms. nih.gov This effect is caused by a large energy splitting of the highest occupied molecular orbitals (HOMOs), which retain their energy order in both tautomers. nih.gov In such asymmetrically substituted systems, two distinct trans tautomers with similar energies can coexist in the ground state, while often only one form is dominant in the excited state. rsc.org

The phenyl groups at the 2,7,12,17- (or β) positions of the porphycene macrocycle exert significant steric and electronic effects on the tautomerization dynamics. Studies comparing TPPo with its alkyl-substituted counterparts reveal that both aryl and alkyl substituents at these positions influence the geometry of the inner cavity, the strength of the hydrogen bonds, and the rate of tautomerization to a similar extent. unige.ch

Furthermore, the motion of these peripheral phenyl substituents is coupled to the hydrogen transfer coordinate, underscoring the multidimensional nature of the tautomerization process. researchgate.netfigshare.comresearcher.life The position of substituents is critical; meso-substitution (at the bridges connecting the pyrrole (B145914) rings) has been shown to have a dramatically different impact on photophysics and tautomerism compared to β-substitution. acs.org For example, introducing bulky groups can sterically interact with adjacent substituents, leading to significant changes in photophysical properties like fluorescence intensity. rsc.org The electronic effect of substituents is a predominant factor controlling such cyclization reactions, though steric effects also play a significant, albeit lesser, role. rsc.org

Environmental and Matrix Effects on Tautomerization Dynamics

The immediate environment surrounding a TPPo molecule can drastically alter its tautomerization kinetics. Studies of single TPPo molecules embedded in a polymer matrix have shown that the local polymer environment can profoundly change the thermodynamics and kinetics of the tautomerization. researchgate.netfigshare.com For a notable fraction of these molecules, tautomerism is completely arrested, leading to spatial emission patterns that indicate a fixed position of the inner hydrogens. researchgate.netfigshare.com In some instances, this arrested tautomerization can resume, demonstrating a dynamic interplay between the molecule and its matrix. researchgate.net

This "freezing" of the hydrogen transfer is often explained by interactions with the rigid host matrix, which can disturb the molecule's symmetry and hinder the tunneling process. researchgate.net The environment can also restrict large-amplitude molecular motions that are coupled to the tautomerization, thereby influencing the reaction. acs.org

The effect of the environment is also evident in studies of porphycene on different metal surfaces. The interaction between the molecule and the surface can lead to different stable and metastable forms and significantly different tautomerization rates, highlighting a strong matrix effect. nih.gov For example, the rate of tautomerization is much higher on a silver surface than on a copper surface, indicating a weaker interaction and a smaller energy barrier on silver. nih.gov

| Environment | Observation | Effect on Tautomerization | Reference |

| Polymer Matrix (Single Molecule) | A significant fraction of molecules show no tautomerism. | Arrested or drastically slowed kinetics due to local polymer environment. | researchgate.netfigshare.com |

| Cu(111) Surface | Tautomerization occurs via quantum tunneling below ~23 K. | Slower tautomerization rate due to stronger molecule-surface interaction. | nih.govresearchgate.net |

| Ag(111) Surface | Tautomerization rate is much higher than on Cu(111). | Faster tautomerization due to weaker molecule-surface interaction and smaller barrier. | nih.gov |

This table summarizes the observed effects of different environments on the intramolecular tautomerization of porphycene derivatives.

Polymer Matrix Effects on Reaction Rates

The dynamics of the intramolecular double hydrogen transfer in this compound (TPPo) are profoundly influenced when the molecule is embedded in a polymer matrix. In solution, the tautomerization is an ultrafast process, occurring on a sub-picosecond timescale. However, fluorescence studies of single TPPo molecules within a polymer matrix have revealed that the local polymer environment can drastically alter the kinetics of this process, in some cases arresting the tautomerization altogether.

By exciting individual TPPo molecules with a focused, azimuthally polarized laser beam, researchers have observed distinct spatial emission patterns. A significant portion of the molecules exhibit a double-lobe emission pattern, which is indicative of a fixed orientation of the transition dipole moment and thus, the absence of tautomerization. In contrast, other molecules show a doughnut-shaped emission pattern, which signifies a rapidly changing orientation of the transition dipole moment, characteristic of the fast tautomerism seen in solution.

Over time, individual molecules can switch between these two states. A molecule displaying a double-lobe pattern can change its orientation to a nearly orthogonal one in subsequent image scans, or it can transition to a doughnut-shaped pattern, indicating the onset of rapid tautomerization. These observations demonstrate that the local polymer environment can significantly modify the thermodynamics or the kinetic barriers of the tautomerization reaction. The motion of the peripheral phenyl substituents is also thought to play a role in the hydrogen-transfer coordinate. This makes this compound a sensitive probe for investigating the local relaxation dynamics in thin polymer films.

Table 1: Tautomerization States of this compound in a Polymer Matrix

| Observed State | Emission Pattern | Inferred Tautomerization Dynamics | Interpretation |

|---|---|---|---|

| Arrested Tautomerism | Double-lobe | Slow or absent | The local polymer environment creates a high barrier for hydrogen transfer, locking the molecule in one tautomeric form. |

| Fast Tautomerism | Doughnut-shaped | Rapid (similar to solution) | The local polymer environment allows for the ultrafast hydrogen transfer characteristic of the isolated molecule. |

| Switching Behavior | Transition between double-lobe and doughnut patterns | Fluctuating reaction rates | Changes in the local polymer conformation over time alter the potential energy surface for tautomerization. |

Studies in Ultracold Supersonic Jets and Helium Nanodroplets

The study of molecules in ultracold environments, such as supersonic jets and helium nanodroplets, provides a powerful method for investigating the intrinsic properties of molecules, free from the significant perturbations of a solvent or solid matrix at room temperature.

While specific studies on this compound in supersonic jets are not extensively documented in the literature, research on the closely related 2,7,12,17-tetra-tert-butylporphycene offers valuable insights. Jet-cooled electronic spectra of this derivative are complex, indicating the presence of multiple conformers or tautomers in the supersonic expansion. For symmetrically substituted porphycenes, coherent tunneling of the two inner hydrogen atoms in the symmetric double-well potential of the trans tautomers leads to a splitting of the vibronic energy levels, which is observable in laser-induced fluorescence (LIF) and single vibronic level fluorescence (SVLF) spectra. This tunneling splitting is a direct measure of the rate of coherent delocalization of the inner protons. In derivatives where the symmetry is lowered, this tunneling is suppressed. These findings suggest that the tautomerization process has a multidimensional character, with various vibrational modes either promoting or inhibiting the reaction.

Helium nanodroplets provide an even colder and more gentle environment (T ≈ 0.4 K) for high-resolution spectroscopy. This technique has been successfully applied to study porphyrins and phthalocyanines, revealing detailed information about their electronic and vibrational structure with minimal perturbation from the helium solvent. To date, however, specific spectroscopic studies of this compound isolated in helium nanodroplets have not been reported. Such experiments would be invaluable for determining the precise tunneling splitting in its vibrational ground state and for providing a benchmark for theoretical models of the tautomerization process.

Solvent-Dependent Tautomerization Pathways

Femtosecond transient absorption anisotropy studies have been instrumental in determining the rates of double hydrogen transfer in this compound in both its ground electronic state (S₀) and its first excited singlet state (S₁). In these experiments, the change in the direction of the S₀-S₁ transition dipole moment upon tautomerization is exploited to measure the reaction kinetics.

The rate of tautomerization in the ground state is exceptionally fast, on the order of 1.4 x 10¹² s⁻¹. In the first excited singlet state, the reaction is somewhat slower, with a rate of 2.7 x 10¹¹ s⁻¹. nih.gov This difference is likely due to an expansion of the inner cavity of the porphycene macrocycle upon electronic excitation, which weakens the intramolecular hydrogen bonds and increases the barrier for proton transfer. nih.gov

Interestingly, for this compound and its alkyl-substituted analogues, the spectral properties show a very weak dependence on solvent polarity, proticity, and viscosity. This suggests that the intrinsic dynamics of the intramolecular proton transfer are the dominant factor, with relatively minor perturbation from the surrounding solvent molecules.

In contrast, the introduction of a strongly electron-donating group, such as an amino group at the 9-position (9-amino-2,7,12,17-tetraphenylporphycene), can significantly alter the photophysics. This derivative exhibits dual fluorescence, with the relative intensities of the two emission bands being dependent on the excitation wavelength and temperature. This phenomenon is attributed to the amino group selectively lowering the energy of the first excited singlet state of one of the trans tautomers, demonstrating that specific substituent effects can have a much more pronounced impact on the tautomerization pathway than general solvent effects.

Table 2: Tautomerization Rates of this compound

| Electronic State | Tautomerization Rate (s⁻¹) | Experimental Technique | Reference |

|---|---|---|---|

| Ground State (S₀) | 1.4 x 10¹² | Femtosecond Transient Absorption Anisotropy | nih.gov |

| First Excited Singlet State (S₁) | 2.7 x 10¹¹ | Femtosecond Transient Absorption Anisotropy | nih.gov |

Advanced Spectroscopic Characterization Techniques and Photophysical Mechanisms

Time-Resolved Spectroscopic Probes of Tautomerization

Time-resolved spectroscopy is a powerful tool for investigating the transient phenomena that govern the photophysics of TPPo. By monitoring spectral changes on extremely short timescales, researchers can directly observe the dynamics of tautomerization.

Femtosecond transient absorption anisotropy is a key technique for determining the rates of double hydrogen transfer in both the ground (S₀) and first excited singlet (S₁) states of TPPo. nih.gov This method relies on the principle that the two trans tautomers of the symmetric TPPo molecule are chemically identical but have different orientations of their S₀-S₁ transition dipole moments. nih.govresearchgate.net Tautomerization leads to a change in this orientation, which can be monitored through the time-resolved anisotropy of the transient absorption signal. nih.gov

By exploiting this phenomenon, the rates of double hydrogen transfer have been precisely measured. In the ground state (S₀), the tautomerization occurs at an astonishingly fast rate of 1.4 x 10¹² s⁻¹, while in the first excited singlet state (S₁), the rate is 2.7 x 10¹¹ s⁻¹. nih.govresearchgate.net These ultrafast rates, occurring in less than a picosecond, highlight the exceptionally low energy barrier for the concerted movement of the two inner hydrogen atoms. researchgate.net

| Electronic State | Tautomerization Rate (s⁻¹) | Reference |

| Ground State (S₀) | 1.4 x 10¹² | nih.govresearchgate.net |

| Excited State (S₁) | 2.7 x 10¹¹ | nih.govresearchgate.net |

This table summarizes the tautomerization rates of 2,7,12,17-tetraphenylporphycene in its ground and first excited singlet states as determined by femtosecond transient absorption anisotropy.

Further studies have demonstrated that the local environment can significantly influence these kinetics. For instance, when single TPPo molecules are embedded in a polymer matrix, the tautomerism can be arrested for a considerable fraction of the molecular population, indicating that the polymer's local structure can alter the thermodynamics or kinetics of the hydrogen transfer. researchgate.net

Time-resolved fluorescence spectroscopy provides complementary information about the dynamics in the excited state. For the parent TPPo, which exhibits fluorescence, this technique can probe the lifetime of the excited state and any processes that compete with fluorescence, such as tautomerization and intersystem crossing. researchgate.net

In asymmetric derivatives like 9-amino-2,7,12,17-tetraphenylporphycene, time-resolved fluorescence studies have revealed dual emission, with the relative contributions of the two fluorescence bands being strongly dependent on the excitation wavelength and temperature. researchgate.netnih.gov This phenomenon is attributed to the existence of two distinct tautomeric forms in both the ground and excited states, with the amino group selectively lowering the energy of the first excited singlet state of one of the trans tautomers. researchgate.netnih.gov Global analysis of the fluorescence decays, exciting at 375 nm, shows that the two emissions are mono-exponential, with one decaying more slowly than the other (1.90 ns vs. a faster, unspecified decay). researchgate.net

Vibronic Spectroscopy for Electronic State Characterization

Vibronic spectroscopy, which probes the coupling between electronic and vibrational transitions, offers a detailed picture of the molecular structure and dynamics in different electronic states.

By exciting specific vibrational levels (vibronic levels) within the S₁ electronic state and observing the resulting fluorescence, single vibronic level dispersed fluorescence (SVLDF) spectroscopy can map out the vibrational energy levels of the ground electronic state (S₀). nih.gov For the parent porphycene (B11496) molecule, studied in a supersonic jet, SVLDF has been instrumental in demonstrating the coherent tunneling of the two inner protons. nih.gov This is evidenced by the observation of tunneling splittings in the dispersed fluorescence spectra. nih.gov

The analysis of vibrational modes, aided by quantum mechanical calculations, allows for the reliable assignment of low-frequency modes in both the S₀ and S₁ electronic states. nih.gov In porphycene, it has been shown that certain vibrational modes, particularly the tautomerization-promoting 2A(g) mode, are strongly coupled to the hydrogen transfer process. nih.gov The tunneling splitting values were found to increase significantly with the vibrational quantum number of this specific mode, indicating a strong coupling between this vibration and the tautomerization coordinate. nih.gov Furthermore, the coupling of torsional modes of the peripheral substituents to the motion of the internal protons has been identified, highlighting the multidimensional nature of the tunneling process. researchgate.net

Advanced Electronic Spectroscopy

Advanced electronic spectroscopy techniques provide further insights into the electronic structure and properties of TPPo and its derivatives. Techniques such as UV-Vis absorption spectroscopy, combined with quantum chemistry simulations, have been used to study the acid-base properties and the electronic transitions of TPPo. researchgate.net The electronic absorption spectrum of TPPo is characterized by a Soret band and Q-bands, typical for porphyrin-like macrocycles. researchgate.net The radical anion and cation of TPPo and its palladium(II) complex have been generated and characterized, providing a deeper understanding of the role these species may play in photodynamic processes. researchgate.net

Photochemical Pathways and Radical Ion Generation

The radical ions of this compound (TPPo) are key intermediates in its photochemical reactions and play a significant role in its photodynamic activity. rsc.orgresearchgate.net Both the radical anion (TPPo•⁻) and the radical cation (TPPo•⁺) have been successfully generated and characterized using photochemical methods, such as laser flash photolysis. rsc.org

The radical anion (TPPo•⁻) can be produced via the quenching of the triplet excited state of TPPo (³TPPo) by an appropriate electron donor. In one method, ³TPPo is quenched by N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The formation of the radical anion is monitored by transient absorption spectroscopy, which reveals its characteristic absorption bands. researchgate.net

The radical cation (TPPo•⁺) is generated through the quenching of ³TPPo* by an electron acceptor. For example, in benzonitrile (B105546) as a solvent, the methyl viologen radical cation (MV•⁺), produced by photosensitization using benzophenone, can oxidize ground-state TPPo to its radical cation. researchgate.net Alternatively, photoinduced oxidation can occur with other sensitizers. researchgate.net

The electronic absorption spectra of these radical ions have been characterized. The decay kinetics and spectral features are determined by global analysis of time-absorbance-wavelength data matrices obtained from laser flash photolysis experiments. rsc.org This detailed characterization provides fundamental information on the electronic structure and reactivity of these transient species. rsc.org

| Species | Generation Method | Key Absorption Maxima (nm) | Reference |

|---|---|---|---|

| Radical Anion (TPPo•⁻) | Quenching of ³TPPo* by TMPD | Not explicitly stated in abstract | researchgate.net |

| Radical Cation (TPPo•⁺) | Oxidation by MV•⁺/BP system in PhCN | Not explicitly stated in abstract | researchgate.net |

Note: Specific absorption maxima for the radical ions are determined from detailed spectral analysis within the cited literature but are not listed in the abstract.

The generation of radical ions is central to the Type I photooxidative mechanism in photodynamic therapy, which involves electron transfer reactions. The characterization of the radical anion and cation of TPPo provides crucial insights into these pathways. rsc.orgresearchgate.net The photodynamic activity of TPPo is linked to its ability to produce reactive oxygen species (ROS), which can occur via Type I (radical-mediated) or Type II (singlet oxygen-mediated) mechanisms.

Studies on related tetraphenylporphyrins show that photooxidation can proceed through the formation of a superoxide (B77818) radical anion (O₂•⁻) or singlet oxygen (¹O₂). researchgate.net The dominant pathway often depends on the specific reaction conditions and the molecular environment. For example, experiments with quenchers like sodium azide (B81097) or benzoquinone can help confirm whether a process is mediated by singlet oxygen or superoxide radicals. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Methodologies Applied to Porphycenes

Quantum chemical calculations have been pivotal in elucidating the electronic structure, stability, and reactivity of porphycene (B11496) systems.

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the ground-state properties of porphycenes. By approximating the many-electron problem in terms of the electron density, DFT offers a favorable balance between computational cost and accuracy. For 2,7,12,17-tetraphenylporphycene, DFT calculations are employed to optimize the molecular geometry, revealing the planarity of the macrocycle and the orientation of the peripheral phenyl groups.

Quantum-chemical simulations using the DFT B3LYP method have been utilized to study the molecule. researchgate.net These calculations show that despite the lower symmetry compared to its porphyrin isomer, the polarity of β-tetraphenylporphycene is close to zero, with a calculated dipole moment of 0.011 D. researchgate.net This low polarity is attributed to the specific arrangement of the phenyl substituents. Furthermore, DFT calculations have been used to determine the relative energies of different structural isomers and conformers. researchgate.net

To understand the photophysical properties of this compound, such as its absorption and emission spectra, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool for this purpose, providing information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions. uci.edursc.org

TD-DFT calculations are crucial for interpreting experimental observations like femtosecond transient absorption anisotropy, which probes ultrafast processes in the excited state. nih.gov By calculating the energies and properties of the first excited singlet state (S1), researchers can model phenomena such as the tautomerization reaction that occurs upon photoexcitation. nih.gov The method is particularly valuable for systems like porphycenes where subtle changes in electronic structure upon excitation can lead to significant changes in reactivity and photophysics. uci.eduresearchgate.net

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For molecules like this compound, standard functionals may not always provide a correct description, especially for excited states with charge-transfer character. rsc.orgnih.gov

B3LYP: The hybrid functional B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, is a workhorse in quantum chemistry and has been applied to study this compound. researchgate.net It often provides reliable ground-state geometries and a good qualitative description of the electronic structure. researchgate.net

CAM-B3LYP: For a more accurate description of excited states, especially those involving charge transfer or long-range interactions, long-range corrected functionals like CAM-B3LYP are often necessary. nih.gov These functionals are designed to correct the tendency of standard functionals to underestimate the energy of charge-transfer states. While specific applications of CAM-B3LYP to the parent this compound are part of broader computational studies on similar systems, their use is critical for accurately modeling the complex electronic landscape of large π-conjugated systems and their derivatives, such as 9-amino-2,7,12,17-tetraphenylporphycene. nih.govnih.gov

Modeling Tautomerization Pathways and Energetics

A hallmark of the porphycene core is the intramolecular double hydrogen transfer, or tautomerization, between the nitrogen atoms of the central cavity. Computational modeling is essential for mapping the energetic landscape of this reaction.

Computational methods allow for the detailed construction of the potential energy surfaces (PES) for the tautomerization reaction in both the ground electronic state (S₀) and the first excited singlet state (S₁). The reaction involves the synchronous or asynchronous movement of the two inner hydrogen atoms. Studies on this compound have shown that this double hydrogen transfer is an ultrafast process. researchgate.net

By mapping the PES, it is possible to follow the energetic changes as the molecule moves from the initial trans tautomer to the transition state and then to the final, chemically identical trans tautomer. This process is critical as it influences the molecule's spectroscopic and photophysical properties. For instance, the tautomerization in the S₁ state provides a non-radiative decay channel that can compete with fluorescence. nih.gov Experimental studies combined with theoretical modeling have successfully determined the rates of this transfer in both the ground and excited states. nih.gov

Table 1: Tautomerization Rates in this compound

| Electronic State | Rate Constant (s⁻¹) | Timescale |

|---|---|---|

| Ground State (S₀) | 1.4 x 10¹² | Sub-picosecond |

| Excited State (S₁) | 2.7 x 10¹¹ | Picoseconds |

Data sourced from femtosecond transient absorption anisotropy studies. nih.gov

The tautomerization pathway is defined by its stationary points: the stable (or metastable) tautomeric forms and the high-energy transition state that connects them. Computational chemistry is used to locate and characterize the geometries and energies of these structures.

Transition States: The transition state for the double hydrogen transfer is a saddle point on the potential energy surface. Locating this structure is computationally demanding but provides the energy barrier for the reaction. This barrier is a key determinant of the reaction rate. While the explicit energy value for the transition state of this compound is a subject of detailed computational studies, related calculations for the parent porphycene have established the methodology. The process involves constraining the reaction coordinate and searching for a maximum along that path, which is a minimum in all other degrees of freedom. The existence of an ultrafast tautomerization process implies that the energy barrier in both the ground and excited states is relatively low. nih.govresearchgate.net

Simulation and Interpretation of Spectroscopic Data

The electronic absorption spectra of this compound (TPPo) and its derivatives are characterized by distinct bands that have been extensively studied through computational methods. Although TPPo's structure differs from that of its well-known isomer, meso-tetraphenylporphyrin (TPP), its electronic spectrum can still be interpreted within the framework of Gouterman's four-orbital model. researchgate.net This model involves the highest occupied molecular orbitals (HOMO and HOMO-1) and the lowest unoccupied molecular orbitals (LUMO and LUMO+1). The electronic transitions between these orbitals give rise to the characteristic Q-bands in the visible region and an intense Soret-like band at the edge of the ultraviolet region. researchgate.net

Quantum chemical simulations have been pivotal in understanding these transitions. researchgate.net Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been successfully employed to simulate the absorption spectra. For instance, calculations using the B3LYP functional and the CC-pVDZ basis set have been used to analyze the electronic structure. researchgate.net Furthermore, high-level quantum chemical methods, such as density functional quadratic response theory, have shown excellent agreement with experimental data for TPPo, accurately predicting its nonlinear optical properties. nih.gov These computational approaches not only confirm the orbital origins of the observed spectral bands but also help in understanding the effects of structural modifications.

Substitution on the porphycene macrocycle can significantly alter the electronic transitions. In the case of 9-amino-2,7,12,17-tetraphenylporphycene, the introduction of the amino group leads to the appearance of new, strongly red-shifted bands in the absorption spectrum compared to the parent TPPo. researchgate.netnih.gov This is attributed to the amino group's ability to selectively lower the energy of the first excited singlet state (S₁) of one of the trans tautomers, a phenomenon explained by tautomerization in both the ground and excited states. nih.gov

The table below summarizes the key electronic transitions observed in TPPo.

| Band | Spectral Region | Description |

| Soret-like Band | Ultraviolet-Visible Edge | An intense absorption band, analogous to the Soret band in porphyrins, arising from the S₀ → S₂ transition. researchgate.net |

| Q-Bands | Visible | A set of weaker absorption bands corresponding to the S₀ → S₁ transition. TPPo typically shows three distinct bands in this region. researchgate.net |

Time-resolved anisotropy measurements, supported by computational predictions, provide deep insights into the molecular dynamics of this compound, particularly its tautomerization process. The direction of the electronic transition dipole moment is a key parameter in these studies. For a symmetric molecule like TPPo, the two stable trans tautomers are chemically identical. However, computational studies and experimental measurements reveal that the S₀-S₁ transition moment direction changes significantly upon the intramolecular double hydrogen transfer that converts one trans form into the other. researchgate.net

This change in the transition moment direction is a powerful tool for tracking the tautomerization dynamics in real-time. By monitoring the depolarization (anisotropy decay) of the sample's absorption or emission after photoexcitation, the rates of this self-exchange reaction can be determined with high precision. researchgate.net

In contrast, the situation changes with asymmetric substitution. For 9-amino-2,7,12,17-tetraphenylporphycene, a derivative of TPPo, significant changes in anisotropy due to hydrogen transfer are not observed. researchgate.net This indicates that the transition moment directions are similar in the two tautomeric forms of this molecule. Computational analysis provides an explanation for this "locking" of the transition moments. It is attributed to a large energy splitting of the two highest occupied molecular orbitals (HOMOs), which maintain their energy order even after tautomerization. researchgate.net

The table below summarizes findings on transition moment directions.

| Compound | Anisotropy Change upon Tautomerization | Transition Moment Behavior | Computational Explanation |

| This compound (TPPo) | Significant | The direction of the S₀-S₁ transition moment changes upon tautomerization. researchgate.net | Allows for direct measurement of tautomerization rates. researchgate.net |

| 9-Amino-2,7,12,17-tetraphenylporphycene | Insignificant | The transition moment directions are "locked" and remain similar in both tautomers. researchgate.net | A large energy splitting between the two HOMO orbitals prevents their reordering upon tautomerization. researchgate.net |

Dynamics and Nonadiabatic Coupling Studies

The dynamics of intramolecular double hydrogen transfer (tautomerization) in this compound are exceptionally fast. researchgate.netresearchgate.net Femtosecond transient absorption anisotropy studies have been instrumental in quantifying the rates of this process. In solution, TPPo undergoes an ultrafast double-hydrogen transfer in less than a picosecond. researchgate.netresearchgate.net

By exploiting the change in the S₀-S₁ transition moment direction between the two trans tautomers, researchers have precisely measured the reaction rates in both the ground (S₀) and first excited (S₁) electronic states. These studies reveal that the tautomerization is remarkably rapid in both states, though slightly slower in the excited state.

The rates for this process have been determined as follows:

Ground State (S₀): 1.4 x 10¹² s⁻¹ (a time constant of approximately 0.7 ps)

Excited State (S₁): 2.7 x 10¹¹ s⁻¹ (a time constant of approximately 3.7 ps) researchgate.net

These ultrafast dynamics are characteristic of a low-barrier process, often involving proton tunneling. osu.edu The study of asymmetrically substituted derivatives, such as 9-amino-2,7,12,17-tetraphenylporphycene, further illuminates the mechanism. In this derivative, tautomerization also occurs at a similar rapid rate in the ground state. researchgate.net However, in the excited state, the reaction appears to be hindered in its relaxed vibrational form. researchgate.net The presence of dual emission in this compound, which is dependent on excitation wavelength and temperature, is a direct consequence of the tautomerization dynamics in both the ground and excited states. nih.gov

The local environment can dramatically influence these dynamics. Studies of single TPPo molecules embedded in a polymer matrix have shown that the tautomerization can be significantly slowed or even completely arrested. researchgate.net This demonstrates that the motion of the peripheral phenyl substituents and the relaxation of the surrounding matrix are coupled to the hydrogen transfer coordinate. researchgate.net

The photophysical properties of porphycenes are intrinsically linked to their pathways for nonradiative deactivation from the excited state. For some porphycene derivatives, particularly those with meso-alkyl substitutions, an efficient S₁–S₀ deactivation channel leads to very weak fluorescence. acs.org This rapid internal conversion is often mediated by conical intersections (CIs), which are points of degeneracy between electronic potential energy surfaces. nih.gov

While direct computational location of the CI responsible for the S₁–S₀ deactivation in a molecule as large as TPPo is extremely challenging, theoretical models have been proposed based on related systems. acs.org One proposed mechanism for efficient deactivation involves a large-amplitude molecular motion that leads to a distortion from planarity. acs.org This motion, coupled with the translocation of the two inner protons towards a high-energy cis tautomer configuration, is thought to provide access to the CI, facilitating rapid and efficient nonradiative decay back to the ground state. acs.org The probability of this deactivation pathway is believed to increase with the strength of the internal N-H···N hydrogen bonds. acs.org

Computational strategies to explore these complex deactivation pathways include nonadiabatic excited-state molecular dynamics (NA-ESMD) simulations. nih.gov These methods track the evolution of the molecule on coupled potential energy surfaces, allowing for the identification of key vibrational modes and molecular geometries that promote transitions between electronic states. For complex systems, computationally less expensive methods like spin-flip TD-DFT are considered promising for searching for conical intersections. acs.org The accessibility of a conical intersection can be heavily influenced by the environment, where steric hindrance can restrict the necessary molecular motions and block the nonradiative decay channel, a phenomenon known as restricted access to a conical intersection (RACI). rsc.org

Molecular Orbital Analysis for Mechanistic Understanding

Molecular orbital (MO) theory provides a fundamental framework for understanding the electronic structure, spectroscopic properties, and reactivity of this compound. As mentioned, the Gouterman four-orbital model, which considers the HOMO-1, HOMO, LUMO, and LUMO+1, is central to interpreting the electronic absorption spectra of TPPo and its derivatives. researchgate.net Quantum chemical calculations, such as those using DFT, provide detailed descriptions of these frontier orbitals and their energy levels. researchgate.netnih.gov

MO analysis is particularly insightful for explaining the effects of substitution on the molecule's properties. In the case of 9-amino-2,7,12,17-tetraphenylporphycene, an analysis of the molecular orbitals provides a clear explanation for the "locking" of the transition moment directions upon tautomerization. Calculations reveal a significant energy gap between the HOMO and HOMO-1 orbitals. This large splitting ensures that the relative energy ordering of these two orbitals does not change during the hydrogen transfer process. researchgate.net Consequently, the character of the S₁ state, which is largely determined by the HOMO-to-LUMO transition, remains similar in both tautomers, leading to nearly identical transition moment directions. researchgate.net

This mechanistic insight derived from MO analysis highlights how computational chemistry can connect subtle changes in electronic structure to observable photophysical phenomena like fluorescence anisotropy. By examining the composition and symmetry of the frontier orbitals, researchers can predict how different functional groups will impact electronic transitions and intramolecular dynamics.

Advanced Material Science Applications

Organic Electronics and Optoelectronics

The exploration of porphycenes, including TPPo, in organic electronics and optoelectronics is an active area of research. These molecules possess tunable electronic properties and strong light absorption in the visible and near-infrared regions, which are crucial for such applications.

Investigation as n-Type Semiconducting Materials

While the broader class of porphyrin-related macrocycles has been investigated for both p-type and n-type semiconducting behavior, specific studies definitively classifying 2,7,12,17-tetraphenylporphycene as an n-type semiconductor are not extensively detailed in the reviewed literature. The electronic properties of TPPo have been a subject of study, with research focusing on its photophysical and electrochemical characteristics. ucla.edu These studies provide foundational knowledge of its energy levels and charge transfer capabilities, which are essential for semiconductor applications. However, a conclusive designation as an n-type material for this specific compound requires further dedicated investigation.

Potential in Organic Thin-Film Transistors (OTFT) and Organic Photovoltaic (OPV) Devices

Organic thin-film transistors (OTFTs) and organic photovoltaic (OPV) devices represent promising applications for novel organic materials. researchgate.netnih.gov The development of these technologies relies on materials that can be processed into thin films and exhibit stable and efficient charge transport. researchgate.net Porphyrin derivatives have been explored as active components in OPV devices. For instance, related porphyrin structures have been utilized as donor layers in organic solar cells. nih.gov

While the direct application of this compound in OTFTs and OPVs is not yet widely reported, its inherent properties suggest potential in these areas. The ability to functionalize the phenyl rings of TPPo allows for the modulation of its electronic characteristics and solubility, which are key considerations in the design and fabrication of these devices. ucla.edu Further research is needed to fully assess its performance and integration into OTFT and OPV architectures.

Light-Harvesting and Energy Transfer Systems

The intense absorption of light by this compound makes it a prime candidate for applications centered around light harvesting and energy transfer.

Development of Near-Infrared (NIR) Absorbing and Emitting Fluorophores

A significant attribute of this compound is its absorption spectrum, which is red-shifted by approximately 30 nm compared to the parent porphycene (B11496). ucla.edu This shift results in absorption maxima at around 375, 584, 625, and 656 nm, extending its light-harvesting capabilities into the red portion of the visible spectrum. ucla.edu This characteristic is particularly advantageous for applications that require penetration of light through biological tissues.

Furthermore, chemical modifications of the TPPo structure can lead to even more pronounced shifts into the near-infrared (NIR) region. For example, the introduction of an amino group at the 9-position of the porphycene core results in new, strongly red-shifted absorption bands and dual fluorescence emission. researchgate.net This tunability opens the door to designing tailored NIR fluorophores for specific imaging and sensing applications.

Photophysical Properties of this compound (TPPo)

| Property | Value | Reference |

| Absorption Maxima (nm) | ~375, 584, 625, 656 | ucla.edu |

| Fluorescence Lifetime (τF) | Value not specified in results | ucla.edu |

| Triplet State | Generated and studied by laser flash photolysis | ucla.edu |

Photoelectrochemical Device Design

The design of efficient photoelectrochemical devices hinges on the photophysical and electrochemical behavior of the active materials. Studies on this compound have characterized its fundamental properties, including absorption, fluorescence, triplet-state dynamics, and redox potentials. ucla.edu These parameters are critical for understanding and predicting how the molecule will perform in a device that converts light into electrical energy or drives chemical reactions. The synthesis of TPPo and its metal complexes has also been a focus, as metalation can further tune the material's properties for specific photoelectrochemical applications. researchgate.net

Catalytic Systems

Porphyrinoids, the larger class of compounds to which porphycenes belong, are known for their unique optical and catalytic properties. researchgate.net These properties have led to their exploration in various catalytic applications. While the general class of porphycenes is recognized for its potential in catalysis, specific and detailed studies on the catalytic activity of this compound were not prominent in the reviewed literature. Further research is required to elucidate the specific catalytic capabilities of this compound and its potential applications in this domain.

Role of Porphycenes in Photocatalytic Processes

Porphycenes, structural isomers of porphyrins, possess unique photophysical and electrochemical properties that make them promising candidates for photocatalysis. researchgate.net Their activity stems from a robust, highly conjugated macrocyclic structure that strongly absorbs light, particularly in the visible region of the spectrum. researchgate.net The process of visible-light photocatalysis is initiated when the photocatalyst, in this case, a porphycene, absorbs a photon, promoting it to an electronic excited state. nih.gov This highly energetic species can then drive chemical reactions through two primary pathways: energy transfer or single-electron transfer (SET). nih.gov

The extensive π-conjugated system of porphycenes is critical for their function, enabling the generation of reactive oxygen species or facilitating electron transfer processes necessary for photoredox catalysis. researchgate.net The specific photophysical characteristics, such as fluorescence quantum yields and the efficiency of singlet oxygen generation, are key determinants of their photocatalytic potential. Research into 9-substituted 2,7,12,17-tetraphenylporphycenes (TPPo) has revealed that the introduction of different functional groups can modulate these properties. For instance, an acetoxy group can enhance fluorescence while only slightly diminishing the singlet oxygen quantum yield. url.edu Conversely, an electron-donating amino group has been found to significantly decrease both fluorescence and singlet oxygen generation. url.edu This tunability allows for the rational design of porphycene-based photocatalysts for specific applications. nih.gov

Table 1: Photophysical Properties of 9-Substituted 2,7,12,17-Tetraphenylporphycenes

| Substituent Group | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Key Observation |

|---|---|---|---|

| Unsubstituted | Standard Reference | Standard Reference | Baseline for comparison. |

| 9-Acetoxy | Enhanced | Slightly Reduced | Enhances fluorescence ability. url.edu |

| 9-Nitro | Much Lower than Unsubstituted | Slightly Lower than Unsubstituted | The compound appears emerald green, unlike the typical blue of porphycenes. url.edu |

| 9-Amino | Strongly Decreased | Strongly Decreased | The electron-donor group induces significant changes in photophysics. url.edu |

This table is generated based on qualitative and comparative findings from the cited research. url.edu Absolute quantum yield values were not provided in the source.

Exploration of Catalytic Capabilities in Metal-Porphycene Systems

The incorporation of metal ions into the porphycene core creates metalloporphycene systems with significantly altered and often enhanced catalytic capabilities. The metal ion modifies the macrocycle's electronic structure, which in turn influences its redox potentials and charge transfer properties. researchgate.net This modification is central to the catalytic activity, creating active sites that can facilitate a wide range of chemical transformations. nih.govmdpi.com

The synthesis and characterization of this compound complexes with metals such as Copper(II) and Zinc(II) have been successfully performed. researchgate.net While porphyrins and their metal complexes are widely studied as catalysts, the unique structural features of porphycene isomers suggest distinct catalytic behaviors. researchgate.net The lower symmetry of the porphycene core compared to porphyrins can influence the stability and reactivity of its metal complexes. researchgate.net For example, studies on related iron porphyrin systems show they are effective catalysts for various oxidation reactions, including the epoxidation of olefins and C-H bond functionalization, mimicking the function of cytochrome P450 enzymes. nih.govnih.govnih.gov The introduction of a metal into the this compound framework is a key strategy for developing novel catalysts, leveraging the combined properties of the metal center and the photosensitive macrocycle. researchgate.netmdpi.com

Table 2: Investigated Properties of this compound and its Metal Complexes

| Compound | Central Metal | Key Properties Investigated |

|---|---|---|

| This compound (H₂TPPс) | None (Free-base) | Synthesis, spectral parameters, acid-base properties, thermal stability. researchgate.net |

| Copper(II) this compound (CuTPPc) | Cu(II) | Synthesis, complex stability towards dissociation in acidic medium. researchgate.net |

| Zinc(II) this compound (ZnTPPc) | Zn(II) | Synthesis, complex stability towards dissociation in acidic medium. researchgate.net |

This table is based on the compounds synthesized and studied in the cited literature. researchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Field

The academic journey of 2,7,12,17-Tetraphenylporphycene is marked by several pivotal contributions that have elucidated its fundamental characteristics and potential applications.

Synthesis and Fundamental Characterization: A primary contribution was the successful synthesis and characterization of TPPo and its metal complexes with Copper(II) and Zinc(II). researchgate.net Subsequent studies focused on its physicochemical properties, including its acid-base characteristics, thermal stability, and the stability of its complexes in acidic environments, providing a foundational understanding of the molecule. researchgate.net

Elucidation of Photophysical and Electrochemical Properties: A significant body of research has been dedicated to mapping the photophysical and electrochemical profile of TPPo. ucla.edu Key findings revealed that the introduction of phenyl rings causes a notable red shift in the Q-bands of the absorption spectrum compared to the parent porphycene (B11496). ucla.edu This feature, combined with a very high extinction coefficient for the longest-wavelength absorption band, identified TPPo as a promising candidate for applications requiring absorption of red light, such as photodynamic therapy (PDT). ucla.edu Detailed studies have quantified its fluorescence quantum yield, triplet state lifetime, and singlet oxygen generation capabilities, further cementing its status as a potent photosensitizer. ucla.edu

Investigation of Ultrafast Tautomerism: this compound has become a model system for studying intramolecular double hydrogen transfer, a process known as tautomerism. nih.govresearchgate.net Using advanced techniques like femtosecond transient absorption anisotropy, researchers have determined the rates of this ultrafast process in both the ground (S₀) and first excited singlet (S₁) states. nih.govacs.org These studies revealed that the chemical identity of the two trans tautomers necessitates a change in the transition-moment direction upon tautomerization, a phenomenon that has been exploited to measure the reaction rates with high precision. nih.govresearchgate.net

Demonstration as a Potent Photosensitizer for PDT: Early on, TPPo was identified as a promising second-generation photosensitizer for PDT. ucla.eduworldscientific.com Its favorable photophysical properties, particularly its strong absorption in the red region of the spectrum where tissue is more transparent, spurred investigations into its mechanism of action. ucla.edu Studies have explored its interactions with model biomolecules to understand its preference for Type-I (electron transfer) versus Type-II (singlet oxygen) photodynamic processes, concluding a higher likelihood for the Type-II mechanism in biological settings. worldscientific.com

Emerging Research Frontiers for this compound Research

Building on the foundational knowledge, current and future research on TPPo is expanding into several exciting and innovative areas.

Functionalization for Targeted Applications: A major research frontier is the regioselective functionalization of the TPPo macrocycle, particularly at the meso (9-position) and β-positions. worldscientific.comurl.eduworldscientific.com By introducing various substituents (e.g., nitro, amino, acetoxy groups), scientists aim to fine-tune the molecule's photophysical, electronic, and solubility properties. worldscientific.comurl.eduresearchgate.netnih.gov For example, introducing an amino group was found to significantly alter the photophysics, inducing dual fluorescence due to tautomerization effects, while an acetoxy group enhanced fluorescence with only a minor reduction in singlet oxygen generation. worldscientific.comresearchgate.netnih.gov This tailored approach is crucial for developing next-generation photosensitizers for targeted PDT and for applications in catalysis. worldscientific.comworldscientific.com

Two-Photon Absorption for Enhanced PDT: Research into the nonlinear optical properties of TPPo has opened the door to its use in two-photon photodynamic therapy (2P-PDT). nih.gov Studies have shown that TPPo and its palladium complex possess significantly larger two-photon absorption cross-sections in the near-infrared (NIR) region (750-850 nm) compared to the isomeric meso-tetraphenylporphyrin (TPP). nih.gov This enhanced two-photon absorption, which allows for deeper tissue penetration and more precise spatial targeting of the therapeutic effect, establishes porphycenes as superior candidates for advanced phototherapies. nih.gov

Nanomaterial Conjugation for Delivery and Catalysis: The integration of TPPo with nanomaterials represents a burgeoning research avenue. worldscientific.com Scientists have successfully decorated mesoporous silica (B1680970) nanoparticles (MSNs) with TPPo, creating hybrid materials. worldscientific.com This approach leverages the biocompatibility and high surface area of MSNs as nanocarriers, potentially improving the delivery of the photosensitizer for PDT. worldscientific.com Furthermore, such nanoconjugates hold promise for the development of novel bifunctional catalytic systems. worldscientific.com

Molecular Electronics and Switches: The ultrafast tautomerism of TPPo makes it an intriguing candidate for molecular-scale electronics and switches. researchgate.netacs.org Single-molecule studies have demonstrated that the tautomerization process, which involves a change in the molecule's transition dipole moment orientation, can be arrested or controlled by the surrounding environment, such as a polymer matrix. acs.orgresearcher.life The ability to switch a single molecule between two distinct states using external stimuli is a fundamental concept in molecular machinery and data storage, suggesting a potential, albeit futuristic, application for TPPo.

Methodological Advancements and Interdisciplinary Approaches in Porphycene Studies

The deep understanding of this compound has been made possible by the application of cutting-edge methodologies and the convergence of multiple scientific disciplines.

Ultrafast Spectroscopy: The use of femtosecond pump-probe polarization spectroscopy has been instrumental in resolving the dynamics of the double hydrogen transfer in TPPo. nih.govresearchgate.net By monitoring the transient absorption anisotropy, researchers can directly measure the rates of tautomerization on a sub-picosecond timescale, providing profound insights into the mechanics of this fundamental reaction. nih.govresearchgate.netacs.org

Single-Molecule Spectroscopy: A powerful interdisciplinary approach involves the study of individual TPPo molecules embedded in polymer matrices. acs.orgresearcher.life Using techniques like confocal fluorescence microscopy with azimuthally polarized laser beams, scientists can observe the photophysics of a single molecule, revealing phenomena such as the arresting of tautomerism by the local polymer environment, which would be obscured in bulk measurements. acs.org This method provides a unique window into molecule-environment interactions.

Synergy of Experiment and Theory: A hallmark of modern porphycene research is the close integration of experimental work with high-level quantum chemical calculations. nih.gov For instance, density functional quadratic response theory has been used to calculate and interpret the two-photon absorption spectra of TPPo, showing excellent agreement with experimental results. nih.gov This synergistic approach not only validates experimental findings but also provides predictive power for designing new molecules with desired optical properties.

Advanced Synthetic and Conjugation Chemistry: Methodological advancements in organic synthesis have enabled the precise functionalization of the porphycene core. url.eduworldscientific.com The development of protocols for selective substitution at the 9-position has been crucial for creating a library of derivatives with tailored properties. worldscientific.com Furthermore, the chemical methods developed to conjugate TPPo to nanoparticles demonstrate an interdisciplinary approach, merging materials science with porphyrinoid chemistry to create complex functional systems. worldscientific.com

Data Tables

Table 1: Photophysical and Electrochemical Properties of this compound (TPPo) in Toluene

| Property | Value | Reference |

| Absorption Maxima (λ_abs) | ~375, 584, 625, 656 nm | ucla.edu |

| Molar Extinction Coefficient (ε) at ~656 nm | ~50,000 M⁻¹cm⁻¹ | ucla.edu |

| Singlet State Energy (E_S) | 181 ± 2 kJ·mol⁻¹ | ucla.edu |

| Fluorescence Quantum Yield (Φ_F) | 0.15 | ucla.edu |

| Triplet State Quantum Yield (Φ_T) | 0.33 | ucla.edu |

| Singlet State Lifetime (τ_S) | 4.8 ns | ucla.edu |

| Triplet State Lifetime (τ_T) | 51 ± 2 µs | ucla.edu |

| Triplet State Energy (E_T) | 124 ± 2 kJ·mol⁻¹ | ucla.edu |

| Singlet State Oxidation Potential | -0.79 V | ucla.edu |

| Singlet State Reduction Potential | +1.14 V | ucla.edu |

Table 2: Tautomerization Rates for this compound (TPPo)

| Electronic State | Rate of Double Hydrogen Transfer | Reference |

| Ground State (S₀) | 1.4 x 10¹² s⁻¹ | nih.gov |

| First Excited Singlet State (S₁) | 2.7 x 10¹¹ s⁻¹ | nih.gov |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 2,7,12,17-tetraphenylporphycene and ensuring structural purity?

- Methodology : Utilize microwave-assisted synthesis with benzaldehyde and pyrrole absorbed on silica gel (a Lewis acid catalyst), followed by oxidation under atmospheric oxygen to yield the porphyrinogen intermediate. Characterization via FT-IR, mass spectrometry, and elemental analysis ensures purity. Column chromatography can isolate dispirophosphazene derivatives for functionalization .

- Key Data : Elemental analysis (e.g., %C, %H, %N) should align with theoretical values (e.g., C₄₄H₃₀N₄, MW 614.74). NMR at 77 K resolves tautomeric forms .

Q. How can spectroscopic techniques distinguish this compound from structurally similar porphyrins?

- Methodology : Compare UV-Vis absorption bands (e.g., Soret and Q-bands) and fluorescence lifetimes. Transient absorption anisotropy studies at femtosecond resolution reveal unique tautomerization kinetics. Asymmetric derivatives (e.g., 9-amino-substituted) exhibit distinct excitation spectra due to altered transition-moment directions .

- Data : For the unsubstituted porphycene, S₀→S₁ transition rates are 1.4×10¹² s⁻¹ (ground state) and 2.7×10¹¹ s⁻¹ (excited state) .

Q. What solvent systems are optimal for studying photophysical properties of this compound?

- Methodology : Use low-polarity solvents (e.g., THF, dichloromethane) to minimize aggregation. Solvent viscosity controls tautomerization rates in meso-alkylated derivatives, as shown in time-resolved fluorescence decay experiments .

Advanced Research Questions

Q. How does asymmetry (e.g., 9-amino substitution) alter the tautomerization mechanism and transition-moment directions in this compound?

- Methodology : Perform femtosecond transient absorption anisotropy and molecular orbital analysis. In asymmetric derivatives, HOMO splitting "locks" transition-moment directions, suppressing anisotropy changes during hydrogen transfer. Compare with symmetric analogs using DFT calculations .

- Key Finding : 9-Amino substitution reduces S₁-state tautomerization rates due to hindered vibrational relaxation .

Q. What role do substituents play in directing electrophilic substitution in porphycenes?

- Methodology : Brominate β-pyrrolic positions using bromine in CCl₄ or polymer-supported reagents (e.g., Amberlyst A-26). Monitor regioselectivity via X-ray crystallography or NMR. β-Substituted derivatives (e.g., 3-bromo-2,7,12,17-tetrapropylporphycene) undergo porphycene-isocorrole contraction under basic conditions, a reaction absent in porphyrins .

Q. How can computational models predict the electronic structure and tautomerization pathways of this compound?

- Methodology : Combine time-dependent DFT (TD-DFT) with molecular dynamics simulations. Analyze HOMO-LUMO splitting and vibrational modes to explain solvent-dependent kinetics. Validate against experimental rates (e.g., 2.7×10¹¹ s⁻¹ in S₁) .

Q. What catalytic applications exist for metal complexes of this compound?

- Methodology : Synthesize Mn/Fe/Ru complexes via ion exchange in zeolites. Characterize using QCM (Quartz Crystal Microbalance) for adsorption studies. Catalytic activity in methane conversion correlates with metal content (e.g., MnTPPZL-b: 8.33% C, 4.96% H, 0.58% Mn) .

Data Contradictions and Resolution

Q. Discrepancies in reported tautomerization rates: How to reconcile solvent viscosity effects vs. substituent electronic effects?

- Resolution : Compare solvent-controlled studies (e.g., meso-alkylated derivatives in THF vs. DMF) with asymmetric analogs. For 9-amino derivatives, tautomerization is suppressed in S₁ due to electronic effects overriding solvent interactions .

Q. Conflicting assignments of electrophilic substitution sites in porphycenes vs. porphyrins: Meta vs. β-selectivity?

- Resolution : Porphycenes favor β-substitution due to distinct π-electron delocalization. Use crystallographic data (e.g., 3,6,13,16-tetrabromo derivatives) to confirm regioselectivity, contrasting with porphyrin meta-bromination patterns .

Methodological Best Practices

- Synthesis : Prioritize microwave methods for reduced reaction times and higher yields .

- Characterization : Combine transient absorption anisotropy with DFT for mechanistic insights .

- Data Interpretation : Cross-validate computational models with experimental kinetics (e.g., hydrogen transfer rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten